![molecular formula C21H32O6 B4005566 Diethyl 2-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]propanedioate](/img/structure/B4005566.png)
Diethyl 2-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]propanedioate
Übersicht
Beschreibung
Diethyl 2-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]propanedioate is an organic compound with a complex structure that includes phenoxy, ethoxy, and propanedioate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]propanedioate typically involves multiple steps. One common approach is to start with the preparation of the phenoxyethanol derivative, followed by its reaction with diethyl malonate. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol to facilitate the formation of the enolate ion, which then undergoes alkylation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are crucial factors in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]propanedioate can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinones, while reduction of the ester groups can produce diols.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]propanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of Diethyl 2-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]propanedioate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The ethoxy and propanedioate groups can also participate in binding interactions, affecting the overall activity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the phenoxy and ethoxy groups.
Phenoxyacetic acid: Contains the phenoxy group but lacks the ester functionality.
Ethyl phenoxyacetate: Similar structure but with different substituents.
Uniqueness
Diethyl 2-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]propanedioate is unique due to its combination of phenoxy, ethoxy, and propanedioate groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
diethyl 2-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O6/c1-5-16(4)17-10-8-9-11-19(17)27-15-14-24-13-12-18(20(22)25-6-2)21(23)26-7-3/h8-11,16,18H,5-7,12-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQWQSIBIHCVKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCOCCC(C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


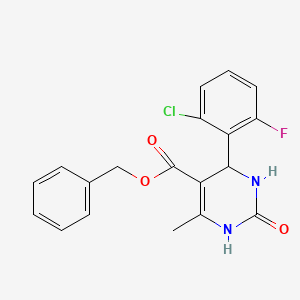
![N-[2-(acetylamino)phenyl]-2-phenylbutanamide](/img/structure/B4005505.png)
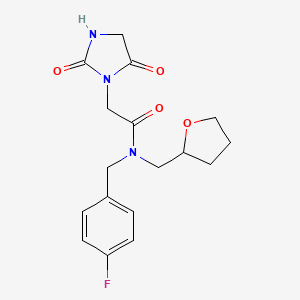

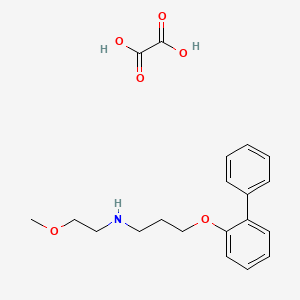
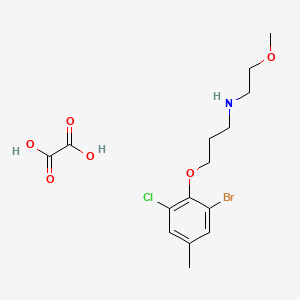
![1-[4-(2-Methoxy-6-prop-2-enylphenoxy)butyl]pyrrolidine;oxalic acid](/img/structure/B4005550.png)
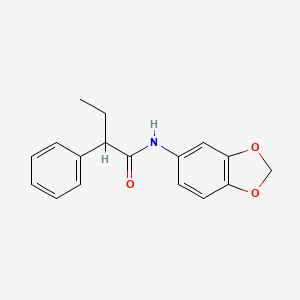
![3-[3-(4-sec-butylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4005560.png)
![3-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-4(3H)-quinazolinone oxalate](/img/structure/B4005569.png)
![N-methyl-N-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4005570.png)
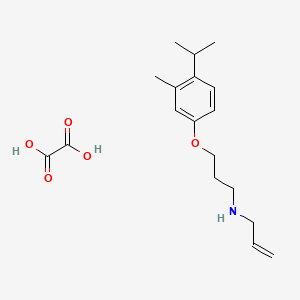
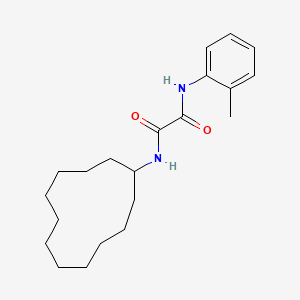
amine oxalate](/img/structure/B4005580.png)
